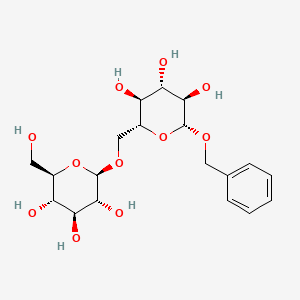
anti-Benzilosazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-Benzilosazone: is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-Benzilosazone typically involves the reaction of 1,2-diaminobenzene with aldehydes or ketones. One common method is the Phillips–Ladenburg reaction, which uses carboxylic acids in the presence of hydrochloric acid as a catalyst . Another method involves the Weidenhagen reaction, where 1,2-diaminobenzene reacts with aldehydes or ketones .
Industrial Production Methods: Industrial production of this compound often employs solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for its efficiency, while solid-state melt reactions are more effective for certain derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-Benzilosazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different benzimidazole derivatives.
Substitution: Substitution reactions with different reagents can produce a variety of functionalized benzimidazole compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various quinazoline and benzimidazole derivatives, each with unique biological and chemical properties .
Applications De Recherche Scientifique
Anti-Benzilosazone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Its derivatives are studied for their antimicrobial and antiviral properties.
Industry: It is used in the production of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of anti-Benzilosazone involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, thereby inhibiting or modulating their activity. For instance, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division, making them effective anticancer agents .
Comparaison Avec Des Composés Similaires
Benzimidazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Quinazoline: Another heterocyclic compound with significant medicinal applications, particularly in cancer therapy.
Benzoxazole: Exhibits antimicrobial, anti-inflammatory, and anticancer activities.
Uniqueness: Anti-Benzilosazone stands out due to its specific structural features and the diverse range of reactions it can undergo. Its ability to form various derivatives with unique biological activities makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
572-18-9 |
|---|---|
Formule moléculaire |
C26H22N4 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N-[(E)-[(2E)-1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline |
InChI |
InChI=1S/C26H22N4/c1-5-13-21(14-6-1)25(29-27-23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)30-28-24-19-11-4-12-20-24/h1-20,27-28H/b29-25+,30-26+ |
Clé InChI |
ZYBRJAQAIDDAIV-XDHTVYJESA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=NNC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/C(=N/NC3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=NNC3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
572-18-9 1695-80-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[[2-[(6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1657473.png)
![5-amino-3-[(Z)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B1657475.png)
![(5E)-1-(2,4-dichlorophenyl)-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1657476.png)


![ethyl 2-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657479.png)
![ethyl (2Z)-2-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657480.png)

![ethyl (2Z)-2-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657482.png)
![N-[(1Z,3E)-1-[(Benzylideneamino)carbamoyl]-3-methyl-4-phenyl-buta-1,3-dienyl]benzamide](/img/structure/B1657484.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B1657485.png)

![ethyl (2Z)-5-(4-chlorophenyl)-2-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657492.png)
![ethyl 5-(2-chlorophenyl)-2-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657493.png)
